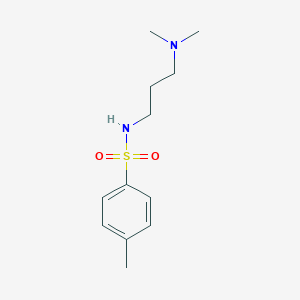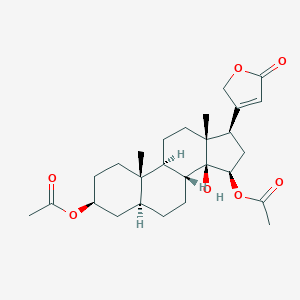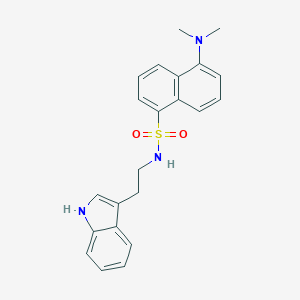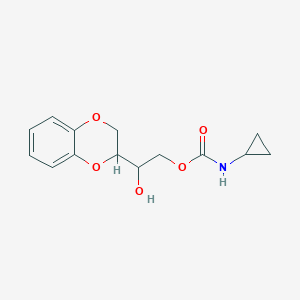
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate, also known as CP-94,253, is a synthetic compound that belongs to the family of cyclopropanecarboxylic acid derivatives. It is a potent and selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of mood, appetite, and sleep. CP-94,253 has been widely used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes.
Mécanisme D'action
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate acts as a competitive antagonist of the 5-HT1B receptor, which is a G protein-coupled receptor that is coupled to the inhibitory G protein Gi/o. When activated by serotonin, the 5-HT1B receptor inhibits the release of neurotransmitters such as dopamine, norepinephrine, and glutamate. By blocking the 5-HT1B receptor, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate increases the release of these neurotransmitters, leading to its pharmacological effects.
Effets Biochimiques Et Physiologiques
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to have several biochemical and physiological effects in animal models and human studies. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been shown to reduce the severity of migraine headaches and to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate is its high selectivity and potency for the 5-HT1B receptor, which allows for precise modulation of this receptor in animal models and human studies. However, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has some limitations, such as its low solubility in water, which can make it difficult to administer in some experimental settings. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate also has a short half-life in vivo, which requires frequent dosing to maintain its pharmacological effects.
Orientations Futures
There are several future directions for the use of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate in scientific research. One direction is to investigate the role of the 5-HT1B receptor in the regulation of appetite and metabolism, which has implications for the treatment of obesity and metabolic disorders. Another direction is to study the effects of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate on the reward system in the brain, which has implications for the treatment of addiction and substance abuse. Finally, the development of more potent and selective antagonists of the 5-HT1B receptor could lead to new therapeutic options for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate involves several steps, starting from the reaction of 2-(1,4-benzodioxan-2-yl)ethanol with chloroacetyl chloride to form 2-(1,4-benzodioxan-2-yl)-2-chloroethyl acetate. This intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base to yield 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate. The overall yield of this synthesis is around 30%.
Applications De Recherche Scientifique
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been extensively used in scientific research to investigate the role of the 5-HT1B receptor in various physiological and pathological processes. For example, 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has been shown to modulate the release of dopamine in the brain, which is involved in the regulation of reward and motivation. 2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate has also been used to study the role of the 5-HT1B receptor in migraine headaches, depression, and anxiety disorders.
Propriétés
Numéro CAS |
13887-61-1 |
|---|---|
Nom du produit |
2-(1,4-Benzodioxan-2-yl)-2-hydroxyethyl cyclopropanecarbamate |
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
Clé InChI |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
SMILES canonique |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



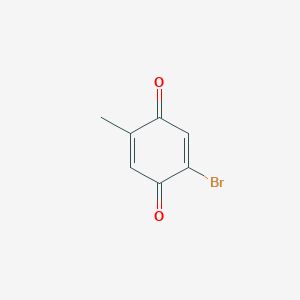
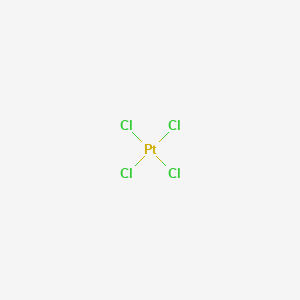
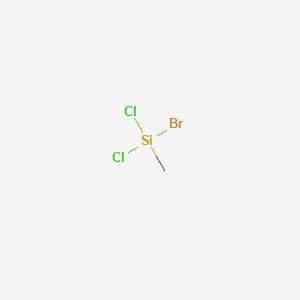

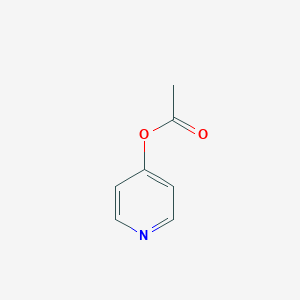
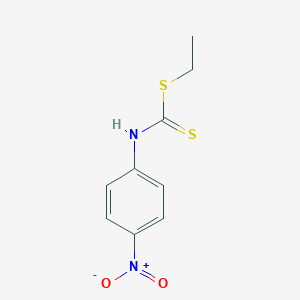
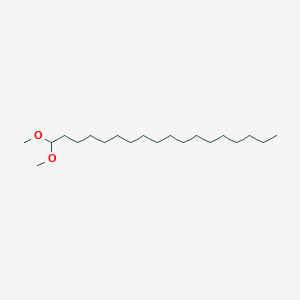
![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
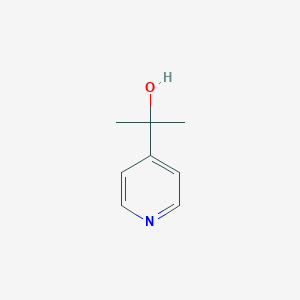
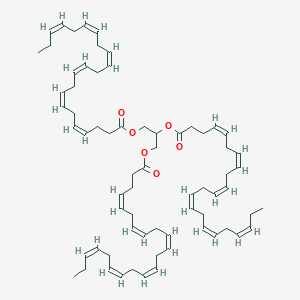
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
